molecular formula C32H38N4O6 B2462723 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2137686-12-3

5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2462723
CAS No.: 2137686-12-3
M. Wt: 574.678
InChI Key: DBLUPIVSPSJXDB-UHFFFAOYSA-N
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Description

5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexyl ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after deprotection and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows the compound to act as a protecting group in peptide synthesis, preventing unwanted side reactions. The cyclohexyl and pyrazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid apart is its combination of these structural features, which confer unique reactivity and stability. This makes it a valuable tool in synthetic chemistry and drug development .

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-20-13-15-21(16-14-20)36(18-22-17-28(29(37)38)34-35(22)4)31(40)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-12,17,20-21,27H,13-16,18-19H2,1-4H3,(H,33,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLUPIVSPSJXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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